molecular formula C16H14N2S B6291279 (S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole CAS No. 1239015-83-8

(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole

Cat. No.: B6291279
CAS No.: 1239015-83-8
M. Wt: 266.4 g/mol
InChI Key: QYOVGGRICFJFEJ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound is part of the imidazo[2,1-b]thiazole family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Mechanism of Action

While the specific mechanism of action for “(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole” is not explicitly mentioned in the sources, imidazothiazole derivatives are known to exhibit a broad spectrum of biological activities . They can bind to different locations of biological macromolecules, modulating the function of enzymes and receptors .

Future Directions

The future directions for the research on “(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole” could involve further optimization of the synthesis process , exploration of its biological activities , and development of novel chemotherapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole typically involves the cyclization of 2-aminobenzothiazole with benzyl halides under basic conditions. One common method includes the use of a catalyst-free microwave-assisted procedure, which provides rapid access to the desired product with high yields . The reaction is carried out in a green medium, often water, under mild conditions to ensure environmental sustainability .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave reactors to maintain the efficiency and yield observed in laboratory settings. The use of continuous flow reactors can also be employed to scale up the production while maintaining the reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Properties

IUPAC Name

(2S)-2-benzyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c1-2-6-12(7-3-1)10-13-11-18-14-8-4-5-9-15(14)19-16(18)17-13/h1-9,13H,10-11H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOVGGRICFJFEJ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C2N1C3=CC=CC=C3S2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C2N1C3=CC=CC=C3S2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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